molecular formula C20H28N6O2 B123763 Fencamine CAS No. 28947-50-4

Fencamine

Cat. No. B123763
CAS RN: 28947-50-4
M. Wt: 384.5 g/mol
InChI Key: PDTADBTVZXKSJM-UHFFFAOYSA-N
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Description

Fencamine, also known as Altimina or Sicoclor, is a psychostimulant drug of the amphetamine class . It is closely related to fenethylline .


Synthesis Analysis

Fencamine is a substrate molecule that is used in the synthesis of peptide hormones . It can be detected in urine samples and has been shown to be a synthetic cannabinoid . Fencamine can be used for diagnostic purposes .


Molecular Structure Analysis

The molecular formula of Fencamine is C20H28N6O2 . The molecular weight is 384.48 g/mol . The standard InChI of Fencamine is InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fencamine include a molecular formula of C20H28N6O2 and a molecular weight of 384.48 g/mol . The percent composition is C 62.48%, H 7.34%, N 21.86%, O 8.32% .

Scientific Research Applications

Diosgenin, 4-Hydroxyisoleucine, and Fiber from Fenugreek

Research on fenugreek, an herb related to fencamine, has explored its potential effects on metabolic syndrome. Active compounds like diosgenin and 4-hydroxyisoleucine have been studied for their impact on glucose tolerance, insulin action, and cardiovascular health, although definitive evidence of their therapeutic roles is still developing (Fuller & Stephens, 2015).

Fenfluramine and Melanocortin Pathways

Fenfluramine, chemically related to fencamine, was previously used for weight loss but withdrawn due to cardiac complications. Studies have shown that its anorexic action requires activation of central melanocortin pathways, shedding light on potential new obesity treatments (Heisler et al., 2002).

Foeniculum Vulgare: Traditional Medicine Applications

Foeniculum vulgare, or fennel, has similarities to fenugreek and has been used for various ailments. It is rich in valuable compounds like volatile compounds, flavonoids, and amino acids. Studies have highlighted its antimicrobial, anti-inflammatory, and hypoglycemic properties, pointing to its potential in traditional medicine and pharmaceutical applications (Badgujar, Patel, & Bandivdekar, 2014).

Fenretinide: Cancer and Obesity

Fenretinide is a retinoid compound explored for cancer prevention and treatment. It has shown promise in preclinical studies for preventing high-fat diet-induced obesity and insulin resistance, indicating a potential role in obesity and metabolic disease treatment (Mody & Mcilroy, 2014).

Nutraceuticals in Disease Prevention

Research on nutraceuticals, including fenretinide, has focused on their potential for disease prevention. These compounds, derived from dietary or herbal sources, have been evaluated for their effectiveness in protecting against diseases like cancer, with fenretinide showing potential as a chemopreventive agent (Gosslau & Chen, 2004).

Fenofibrate: Inflammation and Metabolic Syndrome

Fenofibrate, another compound related to fencamine, has been studied for its effects on inflammation and metabolism in metabolic syndrome. It can reduce systemic inflammation markers independent of its effects on lipid and glucose metabolism, suggesting a direct effect on inflammatory pathways (Belfort, Berria, Cornell, & Cusi, 2010).

Camfetamine and CNS Effects

Camfetamine, a compound related to fencamfamine and fencamine, was developed as a CNS stimulant. Its synthesis and characterization have been described in research, highlighting its relevance in the study of CNS-active substances (Kavanagh et al., 2013).

Fenugreek's Therapeutic Potential

Fenugreek, closely related to fencamine, has been identified for its beneficial effects in diseases like diabetes, hypercholesterolemia, and potentially cancer. Its medicinal properties are attributed to its chemical constituents, making it a focus in the functional food industry (Goyal, Gupta, & Chatterjee, 2016).

Safety And Hazards

Fencamine has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements include H302 - Harmful if swallowed, and H336 - May cause drowsiness or dizziness . The target organs include the central nervous system .

Relevant Papers The relevant papers on Fencamine include “Precursor medications as a source of methamphetamine and/or amphetamine positive drug testing results” published in the Journal of Occupational and Environmental Medicine . More papers can be found in the references of the Wikipedia page and other sources .

properties

IUPAC Name

1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTADBTVZXKSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276158, DTXSID20872049
Record name Fencamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7-Trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fencamine

CAS RN

28947-50-4
Record name Fencamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28947-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fencamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028947504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fencamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENCAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AO7AC8C6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
J Mallol - Arzneim.-Forsch., 1974 - cir.nii.ac.jp
Determination of dl-fencamine in rat and human urine | CiNii Research … Determination of dl-fencamine in rat and human urine …
Number of citations: 17 cir.nii.ac.jp
R Kazlauskas - Recent Advances in Doping Analysis (15), 2007 - dshs-koeln.de
… reference indicates that fencamine is mainly excreted as parent (used TLC to detect the … trace seen in Figure 4 with the fencamine being eluted very late with Relative Retention Time …
Number of citations: 9 www.dshs-koeln.de
F Musshoff - Drug metabolism reviews, 2000 - Taylor & Francis
… Because fencamine is administered as the d,l-mixture, the resulting amphetamine is also racemic. In urine samples, the parent drug was detected for 48 h following a 50-mg dose to …
Number of citations: 138 www.tandfonline.com
JD Cody - Forensic Science Review, 1993 - europepmc.org
Analysis and interpretation of amphetamine results is a challenging process made difficult by a number of factors. One of the complications comes from determination of the origin of …
Number of citations: 33 europepmc.org
T Kraemer, HH Maurer - Therapeutic drug monitoring, 2002 - journals.lww.com
This paper reviews the toxicokinetics of amphetamines. The designer drugs MDA (methylenedioxy-amphetamine, R, S-1-(3, 4-methylenedioxyphenyl) 2-propanamine), MDMA (R, S-…
Number of citations: 295 journals.lww.com
M Nishida, M Yashiki, A Namera… - New Research on …, 2007 - books.google.com
… On the other hand, amphetamine analogues (Figure 1); such as dimethylamphetamine, benzphetamine, fencamine are used. These drugs are metabolized to methamphetamine and …
Number of citations: 0 books.google.com
R Pootrakronchai, M Kaewklum, P Wilairat… - 2007 - bisp-surf.de
Amphetamine and methamphetamine are potent central nervous system stimulants (1). Since 2006, the differentiation between d-and l-isomers of methamphetamine is required by …
Number of citations: 2 www.bisp-surf.de
K Plachká, J Pezzatti, A Musenga, R Nicoli… - Analytica Chimica …, 2021 - Elsevier
In the second part of this study, a systematic comparison was made between two ion fragmentation acquisition modes, namely data-independent acquisition (DIA) and DIA with ion …
Number of citations: 14 www.sciencedirect.com
JT Liu, RH Liu - Journal of Biochemical and Biophysical Methods, 2002 - Elsevier
… [169] studied the metabolism of Fencamine in rats and humans and reported the detection of intact fencamine in humans for 48 h following a 50-mg oral dose of the drug. Approximately …
Number of citations: 68 www.sciencedirect.com
SM Wang, TC Wang, YS Giang - Journal of Chromatography B, 2005 - Elsevier
A simple, rapid, reliable, and economic analytical scheme starting with in situ liquid–liquid extraction and asymmetric (or diastereomeric) chemical derivatization (ChD) followed by gas …
Number of citations: 61 www.sciencedirect.com

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